molecular formula C22H17FN4O3S B2616554 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide CAS No. 714925-13-0

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2616554
CAS No.: 714925-13-0
M. Wt: 436.46
InChI Key: MBHITVXQEDWVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide can be compared with other quinoxaline derivatives, such as:

    Olaquindox: An antimicrobial agent used in veterinary medicine.

    Echinomycin: An anticancer antibiotic.

    Atinoleutin: Known for its antiviral properties.

    Levomycin: An antibiotic with a broad spectrum of activity.

    Carbadox: Used as a growth promoter in animal feed. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHITVXQEDWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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